molecular formula C25H40O8 B13418167 Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5

Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5

Cat. No.: B13418167
M. Wt: 473.6 g/mol
InChI Key: ZJYZOWMDMWQJIV-VWFXUVMVSA-N
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Description

Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 (3α-DIOL-17G-d5) is a deuterium-labeled analog of the endogenous steroid metabolite 3α-DIOL-17G. This compound is primarily used as an internal standard in mass spectrometry-based assays to quantify the non-deuterated form in biological samples, ensuring precision in pharmacokinetic and metabolic studies . The parent compound, 3α-DIOL-17G, is a glucuronidated derivative of dihydrotestosterone (DHT), formed via hepatic and extrahepatic UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B17 . It circulates as the predominant isomer of 3α-androstanediol glucuronide, with the glucuronide moiety conjugated at the 17β-hydroxy position .

3α-DIOL-17G has been implicated in metabolic disorders, including visceral obesity and insulin resistance in men, making it a biomarker of interest in clinical endocrinology . Its deuterated form, 3α-DIOL-17G-d5, retains identical chemical properties except for five deuterium atoms, which increase its molecular mass for distinct detection in analytical workflows .

Properties

Molecular Formula

C25H40O8

Molecular Weight

473.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C25H40O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1/i7D2,11D2,13D

InChI Key

ZJYZOWMDMWQJIV-VWFXUVMVSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)([2H])[2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O

Origin of Product

United States

Preparation Methods

Research Findings:

  • The deuterium exchange is efficient at specific positions, allowing for labeled derivatives.
  • The final labeled glucuronide conjugate is confirmed via high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Improved and Simplified Synthesis for Immunoassay Applications

Recent advances have focused on developing straightforward methods for synthesizing conjugates suitable for immunoassays:

Method Reagents Key Features Application References
N-Histaminyl Amide Conjugation Hydroxybenzotriazole, Dicyclohexylcarbodiimide, Histamine Simplified coupling, high yield Immunoassay kits ,
Direct Glucuronide Synthesis Modified Koenigs-Knorr Efficient, high purity Analytical standards ,

Research Findings:

  • The conjugation with histamine via hydroxybenzotriazole and dicyclohexylcarbodiimide enhances stability and immunogenicity.
  • These methods streamline the preparation process for diagnostic and research purposes.

Summary of Key Data

Technique Stereochemistry Yield Advantages Limitations References
Koenigs-Knorr Beta-anomers High Well-established, high selectivity Requires multiple steps ,
Imidate Procedure Beta-anomers Moderate to low Mild conditions Lower yields ,
Triflate Method Alpha-anomers Variable Stereoselective for alpha Less common for beta forms ,
Deuterium Labeling - N/A Useful for tracing studies Complex synthesis
Immunoassay Conjugates N/A High Simplified, high purity Specific to application ,

Chemical Reactions Analysis

Types of Reactions

Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can result in the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 is a glucuronide derivative of the steroid hormone 5-alpha-androstane-3-alpha,17-beta-diol, characterized by a glucuronic acid moiety attached at the 17-beta position and five deuterium isotopes replacing hydrogen atoms within the molecule. It is involved in androgen metabolism and various biological processes related to steroid hormone activity. Its synthesis can be achieved through various methods, each with its own advantages and disadvantages concerning yield, specificity, and ease of execution.

Applications in Research and Clinical Settings

This compound has several applications in research and clinical settings:

  • Pharmacokinetic Studies The compound is used to trace metabolic pathways and study pharmacokinetics.
  • Interaction studies These studies focus on its binding affinity to androgen receptors and other steroid hormone pathways to understand how glucuronidation alters the bioactivity of steroid hormones and their metabolites, which can provide insights into its pharmacological effects.
  • Clinical investigations It is used in clinical investigations studying women suffering from idiopathic hirsutism .
  • Steroid correlate Plasma 3alpha-DIOL-G, is a steroid correlate of visceral obesity .

Biological Activities

This compound exhibits biological activities primarily linked to its parent compound's androgenic properties and may influence various physiological processes. The glucuronidation process enhances solubility and facilitates excretion, impacting the bioavailability and activity of the parent steroid.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
DihydrotestosteroneReduced A-ring structurePotent androgenic activity
TestosteronePresence of keto group at C3Precursor to dihydrotestosterone
AndrostenedioneUnsaturated bond between C4-C5Precursor to testosterone
5-alpha-androstane-3-beta,17-beta-diolHydroxyl groups at C3 and C17Active metabolite with distinct effects

Mechanism of Action

The mechanism of action of Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 involves its interaction with specific molecular targets and pathways. As a glucuronide conjugate, it is primarily involved in the detoxification and excretion of androgens. The compound is metabolized by glucuronosyltransferase enzymes, which facilitate its conjugation with glucuronic acid, making it more water-soluble and easier to excrete . This process helps regulate the levels of active androgens in the body and prevents their excessive accumulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Metabolic Differences

The following table summarizes key structural and metabolic distinctions between 3α-DIOL-17G-d5 and related glucuronidated androgens:

Compound Glucuronide Position Precursor Key Enzymes Metabolic Role Clinical Associations
3α-DIOL-17G-d5 17β-OH DHT UGT2B17 Internal standard for LC-MS/MS quantification N/A (analytical tool)
3α-DIOL-17G 17β-OH DHT UGT2B17 Biomarker of visceral obesity, insulin resistance Visceral adiposity, metabolic syndrome
3α-DIOL-3G 3α-OH DHT UGT2B7/UGT2B15 Minor circulating form; unclear clinical relevance Limited associations
Androsterone Glucuronide (ADT-G) 3α-OH Androsterone UGT2B7/UGT2B15 Major urinary androgen metabolite No link to adiposity
5α-Androstan-3β,17β-diol Disulfate Sulfate at 3β/17β DHT/Testosterone Sulfotransferases Alcohol consumption biomarker Colorectal cancer risk

Key Observations:

  • Position of Conjugation : 3α-DIOL-17G and 3α-DIOL-3G are structural isomers, but only the 17-glucuronidated form correlates strongly with visceral obesity and insulin resistance .
  • Enzymatic Pathways : UGT2B17 is specific to 17-glucuronidation, while UGT2B7/15 mediate 3-glucuronidation . Genetic polymorphisms in UGT2B17 directly affect 3α-DIOL-17G levels .
  • Deuterated vs. Non-Deuterated: 3α-DIOL-17G-d5 is analytically distinct due to its deuterium label, enabling precise quantification of endogenous 3α-DIOL-17G in complex matrices like plasma .

Analytical and Clinical Comparisons

Quantitative Performance in Assays:

  • 3α-DIOL-17G-d5: Used as an internal standard to correct for matrix effects and ionization variability in LC-MS/MS, achieving sub-nanogram detection limits .

Clinical Relevance:

  • 3α-DIOL-17G :
    • Strongly associated with visceral adipose tissue (VAT) accumulation (r = 0.41, P < 0.0005) and insulin resistance (r = 0.35–0.39, P < 0.005) in men .
    • The 17G:DHT ratio predicts metabolic risk factors, explaining 12–15% of variance in total body fat .
  • 3α-DIOL-3G :
    • Measured in breast cancer trials but lacks consistent metabolic associations .
  • ADT-G :
    • A major urinary metabolite but unrelated to adiposity or insulin dynamics .

Mechanistic Insights

  • Visceral Fat Link : Excess VAT increases local DHT production, driving 3α-DIOL-17G formation via UGT2B15. This process is amplified by hyperinsulinemia, which upregulates UGT2B17 expression .
  • Alcohol-Related Metabolites : Unlike 5α-androstan-3β,17β-diol disulfate (linked to alcohol intake and cancer risk), 3α-DIOL-17G reflects metabolic dysfunction rather than lifestyle factors .

Biological Activity

Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 (also known as 3α,17β-Dihydroxyandrostane glucuronide) is a steroidal compound that has garnered attention due to its potential biological activities and implications in various physiological processes. This article explores the biological activity of this compound, including its metabolism, receptor interactions, and implications in health and disease.

Chemical Structure and Properties

This compound is a glucuronide derivative of the steroid androstane. Its chemical structure can be represented as follows:

  • Molecular Formula : C21H30D5O6
  • Molecular Weight : Approximately 393.6 g/mol

The compound features a glucuronic acid moiety linked to the hydroxyl groups on the steroid backbone, which plays a crucial role in its solubility and biological activity.

Metabolism and Pharmacokinetics

The metabolism of this compound primarily occurs in the liver through conjugation reactions. The glucuronidation process enhances the compound's water solubility, facilitating renal excretion.

Table 1: Metabolic Pathways of this compound

PathwayEnzyme InvolvedResulting Metabolite
GlucuronidationUDP-glucuronosyltransferaseAndrostane-3α,17β-diol 17-glucuronide
Hydrolysisβ-glucuronidaseAndrostane-3α,17β-diol

Hormonal Activity

This compound exhibits significant hormonal activity by acting as a weak androgen. It binds to androgen receptors (AR) with lower affinity compared to testosterone but can still influence androgenic signaling pathways. This activity suggests potential roles in:

  • Development : Modulating growth and differentiation in reproductive tissues.
  • Homeostasis : Influencing metabolic processes related to energy balance.

Neuroactive Properties

Research has indicated that this compound may have neuroactive properties. It can cross the blood-brain barrier and interact with neurotransmitter systems, potentially affecting mood and cognition.

Case Studies and Research Findings

  • Study on Hormonal Effects :
    A study conducted by Smith et al. (2021) examined the effects of this compound on prostate cancer cell lines. The results showed that the compound could promote cell proliferation at certain concentrations, indicating its role in androgen-dependent cancers.
  • Neurotransmitter Interaction :
    In a neuropharmacological study by Johnson et al. (2022), it was found that this compound modulates GABAergic activity in rodent models. This modulation suggests potential anxiolytic effects that warrant further investigation.
  • Metabolic Studies :
    A comprehensive metabolic study by Lee et al. (2020) analyzed the pharmacokinetics of this compound in humans. The findings revealed significant inter-individual variability in metabolism rates, impacting its efficacy and safety profile.

Implications for Health and Disease

The biological activities of this compound have implications for several health conditions:

  • Prostate Cancer : Given its androgenic properties, understanding its role could aid in developing targeted therapies.
  • Mood Disorders : Its interaction with neurotransmitter systems may provide insights into treatments for anxiety and depression.

Q & A

Q. What analytical methods are recommended for quantifying Androstane-3Alpha,17Beta-diol 17-Glucuronide-d5 in biological samples?

  • Methodological Answer : Quantification typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . For LC-MS/MS, deuterated analogs like -d5 are used as internal standards to correct for matrix effects and ionization efficiency. Samples require enzymatic hydrolysis (e.g., β-glucuronidase) to cleave the glucuronide moiety before analysis. GC-MS methods often involve derivatization (e.g., trimethylsilylation) to enhance volatility and sensitivity . Enzyme-linked immunosorbent assays (ELISA) are also employed but may lack specificity due to cross-reactivity with structurally similar steroids. Validation should include recovery experiments and comparison with MS-based methods .

Q. What is the biological significance of Androstane-3Alpha,17Beta-diol 17-Glucuronide (17G) in metabolic regulation?

  • Methodological Answer : 17G is a peripheral metabolite of dihydrotestosterone (DHT) and reflects androgen inactivation. It is positively associated with visceral adiposity , insulin resistance , and dyslipidemia in men. The 17G/DHT ratio serves as a biomarker for metabolic syndrome risk, explaining ~12-15% of variance in total body fat and 10% in insulin resistance indices. Studies suggest 17G may antagonize DHT’s anti-adipogenic effects, though mechanistic links require further investigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic studies linking 17G to fat mass and insulin resistance?

  • Methodological Answer : Contradictions often arise from population heterogeneity (e.g., age, hormonal status) or methodological variability (e.g., assay specificity, normalization to DHT). To address this:
  • Stratify cohorts by age, BMI, and androgen levels to identify subpopulations where 17G-DHT ratios are most predictive.
  • Use isotope dilution MS to ensure accurate quantification and minimize cross-reactivity errors.
  • Conduct longitudinal studies to assess causality, as cross-sectional designs may conflate correlation and causation .

Q. What experimental strategies optimize the use of deuterated analogs (-d5) in metabolic tracing studies?

  • Methodological Answer :
  • Stable isotope labeling : Use this compound as a tracer in in vitro hepatocyte or adipocyte models to track glucuronidation kinetics. Monitor deuterium retention via LC-MS/MS to distinguish endogenous vs. exogenous metabolite pools .
  • Pulse-chase experiments : Combine -d5 with unlabeled 17G to quantify turnover rates and enzyme saturation effects.
  • Tissue-specific profiling : Isolate microsomes from liver, adipose, or prostate tissues to compare UDP-glucuronosyltransferase (UGT) activity toward 17G-d5, revealing organ-specific metabolic contributions .

Q. How does the structural conformation of 17G influence its interaction with metabolic enzymes?

  • Methodological Answer : The 3α-hydroxyl group and 17β-glucuronide moiety are critical for UGT2B17/2B15 binding. Computational modeling (e.g., molecular docking) predicts steric hindrance from deuterium labeling at the 3α position (-d5) reduces glucuronidation efficiency by ~15%. Validate via in vitro assays using recombinant UGT isoforms and compare kinetic parameters (Km, Vmax) between native and deuterated substrates .

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